REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH:10]([CH3:15])[C:11]2=[O:14])=[CH:7][C:6]=1[O:16][CH3:17])([CH3:4])([CH3:3])[CH3:2].ClCCl.[Br:21]Br.[O-]S([O-])=O.[Na+].[Na+]>[N+](CC)(CC)(CC)CC.[I-].O>[Br:21][C:7]1[C:6]([O:16][CH3:17])=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:13]=[C:12]2[C:8]=1[CH2:9][CH:10]([CH3:15])[C:11]2=[O:14] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C2CC(C(C2=C1)=O)C)OC
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Name
|
NaOAc(H2O)3
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[N+](CC)(CC)(CC)CC.[I-]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
NaOAc(H2O)3
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
mixture 23.5
|
Quantity
|
0.147 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 1 h at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove an excess of bromine
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2-layer was separated from the top aqueous one
|
Type
|
EXTRACTION
|
Details
|
the latter was extracted with 2×300 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2CC(C(C2=CC(=C1OC)C(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |